![molecular formula C9H16Cl2N2O2 B14152528 4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride CAS No. 101385-68-6](/img/structure/B14152528.png)
4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride is a chemical compound that features a morpholine ring substituted with a chloro group and a morpholin-4-ium-4-ylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride typically involves the reaction of morpholine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium carbonate or potassium carbonate, to facilitate the substitution process.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce corresponding oxides .
Applications De Recherche Scientifique
4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound has a similar morpholine ring structure but with different substituents, leading to distinct chemical and biological properties.
4-(Chloroacetyl)morpholine: Another similar compound with a chloroacetyl group instead of the chloro(morpholin-4-ium-4-ylidene)methyl group.
Uniqueness
4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
101385-68-6 |
|---|---|
Formule moléculaire |
C9H16Cl2N2O2 |
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
4-[chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride |
InChI |
InChI=1S/C9H16ClN2O2.ClH/c10-9(11-1-5-13-6-2-11)12-3-7-14-8-4-12;/h1-8H2;1H/q+1;/p-1 |
Clé InChI |
LFTAQCSOXNHGFR-UHFFFAOYSA-M |
SMILES canonique |
C1COCCN1C(=[N+]2CCOCC2)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione](/img/structure/B14152472.png)
![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide](/img/structure/B14152482.png)
![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)
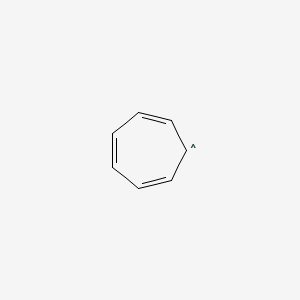
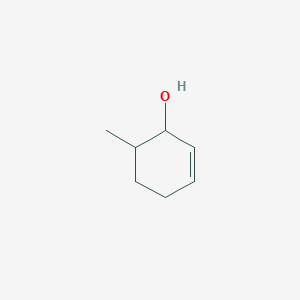
![2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine](/img/structure/B14152495.png)
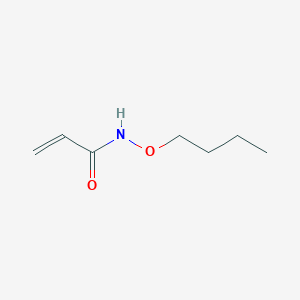
![3-Amino-5-(4-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14152510.png)
![N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide](/img/structure/B14152515.png)
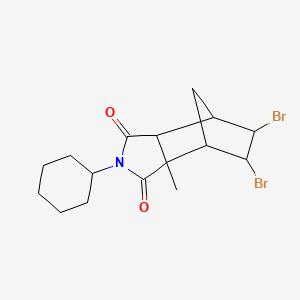
![2-[({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14152534.png)
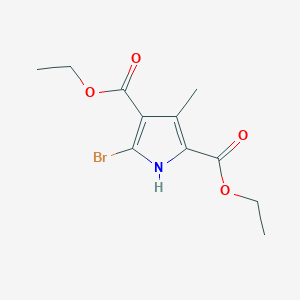

![1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro-](/img/structure/B14152552.png)
